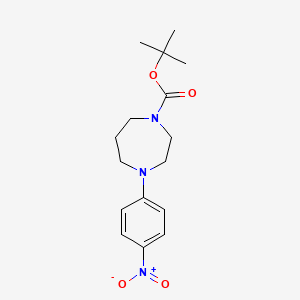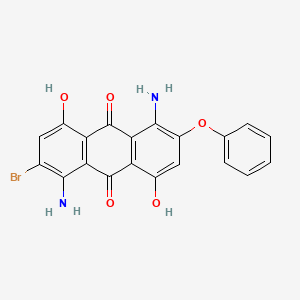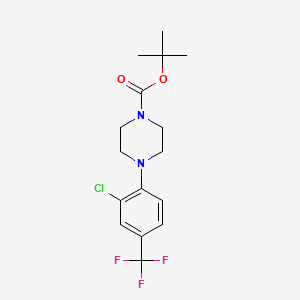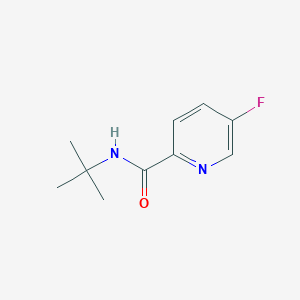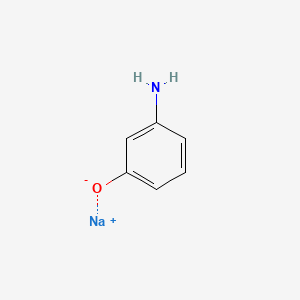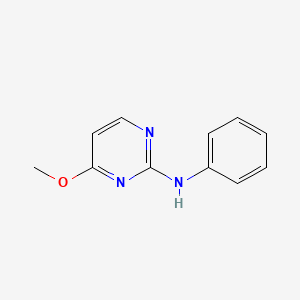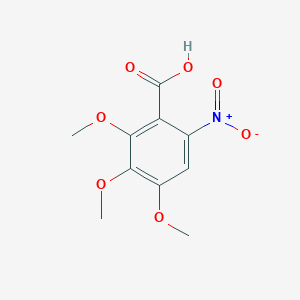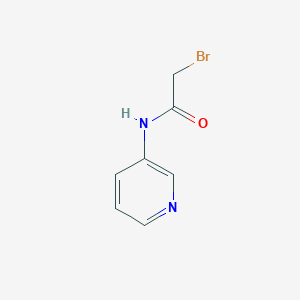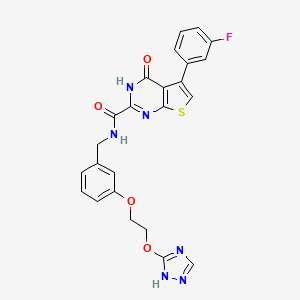
Mmp13-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMP13-IN-2 is a potent, selective, and orally active inhibitor of matrix metalloproteinase 13 (MMP-13). Matrix metalloproteinase 13 is a member of the matrix metalloproteinase family, which plays a crucial role in the degradation of extracellular matrix components, particularly type II collagen. This compound exhibits excellent potency for matrix metalloproteinase 13 and selectivity over other matrix metalloproteinases, making it a valuable compound for research and therapeutic applications .
Preparation Methods
The synthesis of MMP13-IN-2 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically includes:
Step 1: Preparation of the core structure through a series of condensation and cyclization reactions.
Step 2: Introduction of functional groups to enhance selectivity and potency.
Step 3: Purification and characterization of the final product using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Industrial production methods for this compound involve scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, solvent selection, and purification techniques .
Chemical Reactions Analysis
MMP13-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents to the core structure, affecting its selectivity and potency.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMP13-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of matrix metalloproteinase 13 and its effects on extracellular matrix degradation.
Biology: Investigated for its role in modulating cellular processes involving matrix metalloproteinase 13, such as cell migration and invasion.
Medicine: Explored as a potential therapeutic agent for diseases involving excessive matrix metalloproteinase 13 activity, such as osteoarthritis and certain cancers.
Industry: Utilized in the development of new materials and coatings that require controlled degradation of extracellular matrix components
Mechanism of Action
MMP13-IN-2 exerts its effects by selectively inhibiting the activity of matrix metalloproteinase 13. The compound binds to the active site of matrix metalloproteinase 13, preventing it from cleaving its natural substrates, such as type II collagen. This inhibition reduces the degradation of extracellular matrix components, thereby modulating various physiological and pathological processes. The molecular targets and pathways involved include the extracellular matrix, collagen degradation pathways, and signaling pathways related to tissue remodeling and inflammation .
Comparison with Similar Compounds
MMP13-IN-2 is unique in its high selectivity and potency for matrix metalloproteinase 13 compared to other matrix metalloproteinases. Similar compounds include:
MMP13-IN-1: Another selective inhibitor of matrix metalloproteinase 13 with slightly different structural features.
MMP13-IN-3: A compound with similar inhibitory activity but different pharmacokinetic properties.
Pyrimidine-based inhibitors: These compounds exhibit high selectivity for matrix metalloproteinase 13 and good oral bioavailability.
This compound stands out due to its excellent potency and selectivity, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H19FN6O4S |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-4-oxo-N-[[3-[2-(1H-1,2,4-triazol-5-yloxy)ethoxy]phenyl]methyl]-3H-thieno[2,3-d]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H19FN6O4S/c25-16-5-2-4-15(10-16)18-12-36-23-19(18)21(32)29-20(30-23)22(33)26-11-14-3-1-6-17(9-14)34-7-8-35-24-27-13-28-31-24/h1-6,9-10,12-13H,7-8,11H2,(H,26,33)(H,27,28,31)(H,29,30,32) |
InChI Key |
MLUCCAMJMIYYED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOC2=NC=NN2)CNC(=O)C3=NC4=C(C(=CS4)C5=CC(=CC=C5)F)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


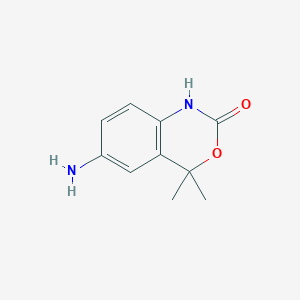
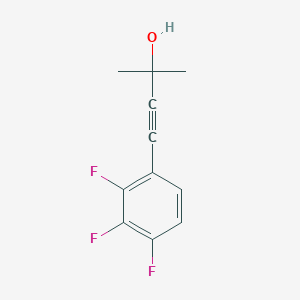
![3H-1,2,3-TRIAZOLO[4,5-D]PYRIMIDIN-5-AMINE,7-(PHENYLMETHOXY)-](/img/structure/B8685728.png)
